N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide
Brand Name: Vulcanchem
CAS No.: 201415-44-3
VCID: VC21394810
InChI: InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
SMILES: COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31g/mol

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

CAS No.: 201415-44-3

Cat. No.: VC21394810

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31g/mol

* For research use only. Not for human or veterinary use.

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide - 201415-44-3

Specification

CAS No. 201415-44-3
Molecular Formula C16H16N2O3
Molecular Weight 284.31g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Standard InChI Key VMMWLLMFKPISCN-GZTJUZNOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
SMILES COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Introduction

Structural Characteristics and Properties

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide (C16H16N2O3) possesses a molecular weight of 284.31 g/mol and features several key structural components . The molecule consists of a phenoxy group attached to an acetyl moiety, which is linked to a hydrazide functional group that connects to a 4-methoxybenzylidene unit. This arrangement creates a compound with multiple potential binding sites for biological targets and metal coordination.

The compound typically adopts an E-configuration around the C=N double bond, as evidenced by its official name including the (E)- designation . This configuration is energetically favorable and generally more stable than the Z-isomer due to reduced steric hindrance between the methoxybenzylidene and phenoxyacetyl groups.

Key physical and chemical properties include:

PropertyValue/DescriptionSource
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
ConfigurationE-isomer (predominant)
Physical StateCrystalline solid (predicted)Based on related compounds
SolubilitySoluble in ethanol, DMSO, moderately soluble in chloroformBased on similar Schiff bases
Melting PointNot specifically reported-

Synthesis Methodologies

Classical Condensation Reaction

The synthesis of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the acid-catalyzed condensation reaction between 2-phenoxyacetohydrazide and 4-methoxybenzaldehyde (p-anisaldehyde). This methodology follows standard procedures for Schiff base formation through nucleophilic addition followed by dehydration.

A general synthetic procedure based on related compounds would involve:

  • Dissolving 2-phenoxyacetohydrazide (2 mmol) in absolute ethanol (20 ml)

  • Adding 4-methoxybenzaldehyde (2.1 mmol) to the solution

  • Adding a catalytic amount of hydrochloric acid (2-3 drops)

  • Stirring the mixture at room temperature for 1-5 hours

  • Monitoring reaction completion by thin-layer chromatography

  • Neutralizing with 10% aqueous sodium bicarbonate solution

  • Filtering and washing the precipitate with water (20 ml)

  • Drying and recrystallizing the product from ethanol

Microwave-Assisted Synthesis

Modern approaches to synthesizing hydrazide derivatives, including compounds structurally similar to N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide, have employed microwave irradiation techniques. This methodology offers significant advantages in terms of reaction efficiency, yield optimization, and adherence to green chemistry principles.

Research on related compounds has demonstrated that microwave irradiation (160-320 Watts for 2-8 minutes) can effectively promote condensation reactions between hydrazides and aromatic aldehydes . This approach substantially reduces reaction times compared to conventional heating methods while potentially improving yields to 68-81% .

The microwave-assisted pathway aligns with green chemistry objectives by:

  • Reducing energy consumption

  • Minimizing reaction times

  • Often eliminating the need for toxic solvents

  • Providing higher yields with fewer side products

Spectroscopic Characterization

While comprehensive spectroscopic data specifically for N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is limited in the available literature, predicted spectral characteristics can be reasonably extrapolated from structurally related compounds.

Infrared Spectroscopy

The infrared spectrum of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide would be expected to display characteristic absorption bands for its key functional groups:

Functional GroupExpected Absorption (cm⁻¹)Reference Compound
N-H stretching3200-3400Similar hydrazides
C=O amide1650-1700Reported at ~1654 for related compounds
C=N stretching1600-1650Reported at ~1628 for related compounds
C-O-C stretching1200-1250Common for methoxy and phenoxy groups
Aromatic C=C1570-1620Reported at ~1607 for similar structures

Nuclear Magnetic Resonance

The expected ¹H NMR spectrum (in DMSO-d6) would likely exhibit the following signals:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
-NH11.5-11.8singlet1H
-CH=N8.3-8.8singlet1H
Aromatic protons6.9-7.9multiplets9H
-OCH₂-4.5-4.8singlet2H
-OCH₃3.8-3.9singlet3H

This prediction is based on the NMR data from related compounds such as N'-(4-methoxybenzylidene)-3,4,5-trihydroxybenzohydrazide, which shows similar structural elements with the methoxybenzylidene moiety .

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 284, corresponding to the molecular weight of the compound . Fragmentation patterns would likely include cleavages at the hydrazide linkage and loss of the phenoxy and methoxy groups.

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for optimizing the biological activities of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide and related compounds. Several structural variations have been explored in the literature:

Structural ModificationRelated CompoundPotential Impact on Activity
Replacement of phenoxy with hydroxy groupN'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideAltered hydrogen-bonding capability and increased hydrophilicity
Addition of benzyloxy groupN'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazideEnhanced lipophilicity and potential steric effects
Substitution of phenoxyacetyl with benzenesulfonylN'-(4-methoxybenzylidene)benzenesulfonohydrazideChanged electronic properties and hydrogen-bonding patterns
Introduction of chloro substituentsN'-(3-((4-CHLOROBENZYL)OXY)BENZYLIDENE)-2-PHENOXYACETOHYDRAZIDEModified electronic effects and potential halogen bonding

These modifications can significantly influence:

Computational Studies and Molecular Modeling

Computational studies on related compounds provide insights into the electronic properties and structural characteristics that may be applicable to N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide.

Density Functional Theory (DFT) calculations have been employed to investigate similar Schiff bases, examining properties such as:

  • Frontier molecular orbital energies (HOMO-LUMO gap)

  • Vibrational frequencies

  • NMR chemical shifts

  • Dipole moments

  • Natural Bond Orbital (NBO) analysis

These computational approaches help elucidate the electronic structure and reactivity patterns that underlie the compound's biological activities and chemical behavior.

Molecular Docking Studies

Molecular docking studies with similar hydrazide derivatives have provided valuable insights into their potential interactions with biological targets. For example, 2-hydroxybenzohydrazide derivatives have been docked against ENR inhibitors (Pdb.1C14), revealing potential binding modes and interaction patterns .

Similar studies with N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide could help predict:

  • Potential biological targets

  • Binding affinities

  • Key interaction points

  • Structural modifications to enhance activity

Applications and Future Research Directions

Pharmaceutical Applications

The structural versatility and potential biological activities of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide make it relevant for pharmaceutical research in several areas:

  • Antimicrobial agent development, particularly against resistant strains

  • Anti-inflammatory and analgesic drug research

  • Enzyme inhibitor development

  • Scaffold for combinatorial chemistry and drug discovery

Coordination Chemistry

Hydrazide-based Schiff bases like N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide can function as versatile ligands for metal coordination due to their multiple potential donor sites. The resulting metal complexes may exhibit enhanced biological activities or novel physicochemical properties compared to the free ligand.

Future Research Directions

Several promising avenues for future research on N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide include:

  • Comprehensive biological activity profiling against diverse pathogens and disease models

  • Systematic structure-activity relationship studies with strategically designed analogs

  • Further development of green synthesis methodologies, including solvent-free approaches

  • Investigation of metal complexes and their applications

  • Advanced computational studies to predict optimal structural modifications

  • Exploration of applications in materials science and catalysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator